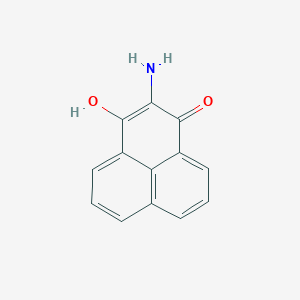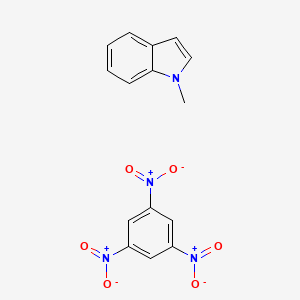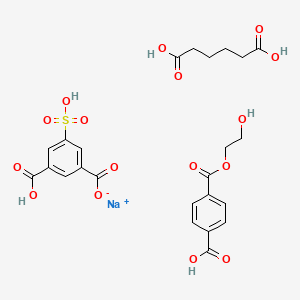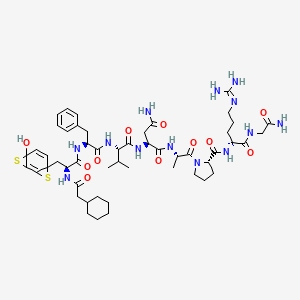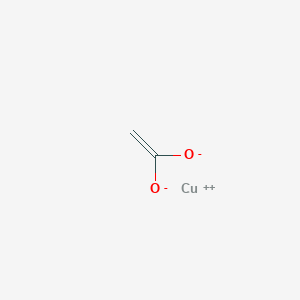
copper;ethene-1,1-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;ethene-1,1-diolate is a coordination compound that features copper ions coordinated to ethene-1,1-diolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;ethene-1,1-diolate can be synthesized through the reaction of copper salts with ethene-1,1-diolate precursors. One common method involves the reaction of copper(II) acetate with ethene-1,1-diol in an aqueous solution. The reaction is typically carried out under mild conditions, with the copper(II) acetate acting as the source of copper ions and ethene-1,1-diol providing the diolate ligands.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;ethene-1,1-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or metallic copper.
Substitution: Ligand substitution reactions can occur, where the ethene-1,1-diolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O) and other oxidized species.
Reduction: Copper(I) complexes or metallic copper.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Copper;ethene-1,1-diolate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.
Industry: It is investigated for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of copper;ethene-1,1-diolate involves the coordination of copper ions with the ethene-1,1-diolate ligands. This coordination affects the electronic structure of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity. In catalysis, the compound may facilitate electron transfer reactions, while in antimicrobial applications, it may disrupt cellular processes in microorganisms.
Comparaison Avec Des Composés Similaires
Copper;ethene-1,1-diolate can be compared with other copper coordination compounds, such as:
Copper;ethene-1,2-diyl-bis(1H-tetrazol-1-ol): This compound has similar coordination properties but different ligands, leading to distinct chemical behaviors and applications.
Copper;1,1′-dihydroxy-5,5′-bitetrazole: Another copper coordination compound with unique energetic properties, used in propellant formulations.
The uniqueness of this compound lies in its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other copper complexes.
Propriétés
Numéro CAS |
63374-16-3 |
|---|---|
Formule moléculaire |
C2H2CuO2 |
Poids moléculaire |
121.58 g/mol |
Nom IUPAC |
copper;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2 |
Clé InChI |
NVBSBVKPYZXSJD-UHFFFAOYSA-L |
SMILES canonique |
C=C([O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





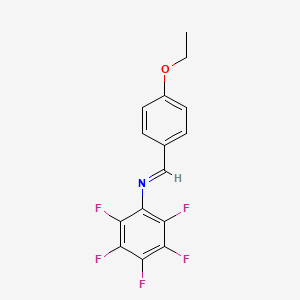


![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
